molecular formula C₁₄H₂₈O B1144497 cis-7-Tetradecenol CAS No. 40642-43-1

cis-7-Tetradecenol

Cat. No.: B1144497
CAS No.: 40642-43-1
M. Wt: 212.37
InChI Key:
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Description

cis-7-Tetradecenol: is an organic compound with the molecular formula C14H28O . It is a long-chain unsaturated alcohol, specifically a monounsaturated fatty alcohol. The compound is characterized by the presence of a double bond in the cis configuration at the seventh carbon atom from the hydroxyl group. .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroformylation and Hydrogenation: One common method for synthesizing cis-7-Tetradecenol involves the hydroformylation of 1-dodecene to produce a mixture of aldehydes, followed by selective hydrogenation to yield the desired alcohol.

    Wittig Reaction: Another approach involves the Wittig reaction between a suitable phosphonium ylide and an aldehyde, followed by reduction of the resulting alkene to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-7-Tetradecenol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using hydrogenation catalysts such as palladium on carbon.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Tetradecenal and tetradecanoic acid.

    Reduction: Tetradecanol.

    Substitution: Tetradecyl chloride.

Scientific Research Applications

cis-7-Tetradecenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its role in insect pheromones, particularly in lepidopteran species, where it acts as a sex attractant.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.

    Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism by which cis-7-Tetradecenol exerts its effects varies depending on its application:

    Insect Pheromones: It binds to specific olfactory receptors in insects, triggering behavioral responses such as mating.

    Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

    Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

cis-7-Tetradecenol can be compared with other similar compounds such as:

    E-7-Tetradecenol: The trans isomer of this compound, which has different physical and chemical properties due to the different configuration of the double bond.

    Tetradecanol: The saturated analog of this compound, which lacks the double bond and has different reactivity and applications.

    cis-9-Tetradecenol: Another monounsaturated alcohol with the double bond at the ninth carbon, which has different biological activities and uses.

The uniqueness of this compound lies in its specific double bond position and configuration, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(Z)-tetradec-7-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYAJPQXTGQWRU-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40642-43-1
Record name cis-7-Tetradecenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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